molecular formula C7H5ClF3NO2S B2849635 N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide CAS No. 23384-02-3

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide

Cat. No.: B2849635
CAS No.: 23384-02-3
M. Wt: 259.63
InChI Key: HGKHMTFZPUNOHB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . Sulfonamides have a wide range of medicinal applications, including antibiotic, antidiabetic, and diuretic properties .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been studied . It was found to have a monoclinic crystal structure with specific atomic coordinates .


Chemical Reactions Analysis

The chemical reactions of sulfonamides can vary widely depending on the specific compound and conditions. For instance, some sulfonamides can undergo reactions such as hydrolysis, oxidation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-chloroacetanilide, it has a density of 1.3±0.1 g/cm3, a boiling point of 325.2±25.0 °C at 760 mmHg, and a refractive index of 1.591 .

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide has been explored for its potential as a chemoselective N-acylation reagent. Studies have shown that derivatives of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from similar compounds, exhibit good chemoselectivity, which is crucial for specific reactions in organic synthesis (Kondo et al., 2000).

Reaction with Triphenylphosphine

Research on N-sulfinyltrifluoromethanesulfonamide, closely related to this compound, has shown that its reaction with triphenylphosphine leads to the formation of trifluoro-N-(triphenyl-λ5-phosphanylidene)methanesulfonamide. This highlights its reactivity and potential utility in synthesizing phosphorous-containing compounds (Tolstikova et al., 2010).

Structural Analysis

Structural studies on closely related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, offer insights into the conformation and bonding characteristics of these molecules. Understanding their structural parameters aids in the design of biologically active compounds and in the exploration of their potential applications in medicinal chemistry (Gowda et al., 2007).

Novel Synthetic Approaches

The development of new synthetic methodologies using N,N-dichlorophenylmethanesulfonamide, which shares functional groups with this compound, has led to the creation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. These compounds demonstrate high reactivity and have potential applications in various organic transformations (Aizina et al., 2012).

Self-association Studies

Investigations into the self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solutions have provided valuable information on the interactions and assembly of these molecules. Such studies are fundamental for understanding the solubility, stability, and potential aggregation behavior of these compounds in various solvents (Sterkhova et al., 2014).

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For a similar compound, N-(2-Chlorophenyl)maleimide, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-(2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-3-1-2-4-6(5)12-15(13,14)7(9,10)11/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHMTFZPUNOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23384-02-3
Record name N-(2-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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